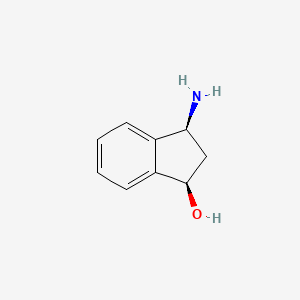![molecular formula C7H11NO2 B11923119 (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)
(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid: is a bicyclic compound that contains a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the construction of the bicyclic framework followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often include the use of readily available starting materials and environmentally friendly reaction conditions to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions: (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
Chemistry: In chemistry, (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds .
Biology: In biology, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes .
Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may exhibit activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In industry, this compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing .
作用機序
The mechanism of action of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
類似化合物との比較
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the size and arrangement of the rings.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure, which may exhibit different chemical and biological properties.
Uniqueness: (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
(1R,2R,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-5-2-1-4(5)3-8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5-,6-/m1/s1 |
InChIキー |
WGVSZLKCAUSBGO-HSUXUTPPSA-N |
異性体SMILES |
C1C[C@@H]2[C@H]1CN[C@H]2C(=O)O |
正規SMILES |
C1CC2C1CNC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)
![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)


![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)





![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)


